molecular formula C16H15N B2665534 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole CAS No. 18494-86-5

2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole

Cat. No.: B2665534
CAS No.: 18494-86-5
M. Wt: 221.303
InChI Key: UCWRRXOWTMTMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a naphthyl group at position 1. Pyrroles are known for their significance in various biological and chemical processes, making this compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves the reaction of acetonylacetone with naphthalen-1-amine. The reaction is typically carried out in the presence of a catalyst under solvent-free conditions. For example, the reaction of acetonylacetone (118 μL, 1 mmol) with naphthalen-1-amine (143 mg, 1 mmol) in the presence of 40 mg of a catalyst at 60°C for 45 minutes yields the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the naphthyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and pharmaceuticals.

Biological Activity

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13N\text{C}_{14}\text{H}_{13}\text{N}

This structure features a pyrrole ring substituted with two methyl groups and a naphthalene moiety, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound can modulate the activity of steroid nuclear receptors. These receptors are transcription factors that regulate gene expression in response to steroid hormones, affecting various physiological processes including metabolism, immune response, and development .

Receptor Modulation

Studies have shown that pyrrole derivatives can selectively modulate the activity of steroid nuclear receptors. For instance, this compound may exhibit selective binding affinity towards certain receptors, influencing their downstream signaling pathways .

Anticancer Properties

Preliminary studies suggest that pyrrole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Specific IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the nanomolar range .

Anti-inflammatory Effects

Research has indicated that certain pyrrole compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A study investigated the effects of various pyrrole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 50 nM depending on the specific derivative and cell type involved .

In Vivo Studies

Animal models have been utilized to assess the efficacy of pyrrole derivatives in reducing tumor growth and inflammation. For example, one study demonstrated that a similar compound reduced tumor size by approximately 40% in xenograft models when administered at therapeutic doses over several weeks .

Data Summary

Activity Type IC50 Values (nM) Effect
Cancer Cell Proliferation10 - 50Significant inhibition
TNFα Production18Inhibition in LPS-stimulated cells
Tumor Growth Reduction-~40% reduction in models

Properties

IUPAC Name

2,5-dimethyl-1-naphthalen-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-10-11-13(2)17(12)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWRRXOWTMTMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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